4-Methoxybenzoic acid
Overview
Description
p-Anisic acid: 4-methoxybenzoic acid or draconic acid , is an organic compound with the molecular formula C8H8O3 . It is a white crystalline solid that is insoluble in water but highly soluble in alcohols, ether, and ethyl acetate . This compound is one of the isomers of anisic acid and is commonly found in anise .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Methoxybenzoic acid are not fully understood yet. It is known that this compound is the sole source of carbon and energy for growth in the cultures of Nocardia sp. DSM 1069
Cellular Effects
The cellular effects of this compound are largely unknown. Given its role as a carbon and energy source in Nocardia sp. DSM 1069 , it is likely that it influences various cellular processes in these organisms, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to be involved in oxidation and reduction of cytochrome c in solution through different self-assembled monolayers on gold electrodes using cyclic voltammetry . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Anisic acid can be synthesized through the oxidation of various precursors such as anethole, anisaldehyde, or p-methoxyacetophenone . One common method involves the oxidation of p-anisaldehyde using organic clay as a catalyst under microwave irradiation . This method is solvent-free and exhibits chemoselectivity, ensuring that other functional groups remain intact .
Industrial Production Methods: In industrial settings, p-anisic acid is often produced by oxidizing anethole using a mixture of cobalt acetate tetrahydrate and manganese acetate tetrahydrate with tungstophosphoric acid as a co-promoter . Another method involves the oxidation of anethole with ozone in the presence of sodium bisulfite, followed by the addition of sodium hydroxide and hydrogen peroxide .
Chemical Reactions Analysis
Types of Reactions: p-Anisic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: p-Anisic acid can be synthesized by oxidizing p-anisaldehyde using organic clay as a catalyst.
Reduction: Reduction reactions can convert p-anisic acid to its corresponding alcohol.
Substitution: The methoxy group on the benzene ring can undergo electrophilic substitution reactions.
Major Products:
Oxidation: Produces p-anisic acid from p-anisaldehyde.
Reduction: Produces 4-methoxybenzyl alcohol.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
p-Anisic acid has a wide range of applications in scientific research, including:
Mechanism of Action
p-Anisic acid is one of the three isomers of anisic acid, the others being m-anisic acid (3-methoxybenzoic acid) and o-anisic acid (2-methoxybenzoic acid) . Compared to acetic acid, p-anisic acid is more acidic due to the resonance stabilization of its conjugate base . This makes p-anisic acid unique in its chemical behavior and applications.
Comparison with Similar Compounds
- m-Anisic acid (3-methoxybenzoic acid)
- o-Anisic acid (2-methoxybenzoic acid)
- Acetic acid
p-Anisic acid stands out due to its higher acidity and its wide range of applications in various fields.
Biological Activity
4-Methoxybenzoic acid, also known as anisic acid, is an aromatic carboxylic acid with significant biological activities. This compound has been investigated for its potential therapeutic effects, particularly in cancer treatment, antioxidant properties, and applications in cosmetics and food preservation. This article synthesizes current research findings on the biological activity of this compound, highlighting its efficacy against various cancer cell lines, its role as an antioxidant, and its applications in dermatology.
- Chemical Formula: C9H10O3
- Molecular Weight: 166.18 g/mol
- Structure: Contains a methoxy group (-OCH3) at the para position of the benzoic acid.
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer properties. Notably, it has been shown to inhibit the proliferation of several cancer cell lines:
Cancer Cell Line | IC50 (µM) | Comparison with Veratric Acid |
---|---|---|
Human leukemia (MV4-11) | 21.1 | 19-38 times more active |
Breast (MCF-7) | 20.7 | |
Colon (LoVo) | 16.7 |
In studies involving the conjugation of this compound with phosphatidylcholine, it was found that these compounds exhibited enhanced anticancer activity compared to their free forms, suggesting that lipophilization may improve their bioavailability and efficacy against resistant cancer types .
The mechanism by which this compound exerts its anticancer effects involves:
- Cell Cycle Arrest: Treatment with phospholipid-conjugated forms of the acid resulted in cell cycle arrest in the G0/G1 phase in MV4-11 cells.
- Reduced Proliferation: A significant decrease in the percentage of cells in the S phase was observed after treatment, indicating an effective inhibition of cell division .
Antioxidant Properties
This compound has been recognized for its antioxidant capabilities. A study evaluated its protective effects against oxidative stress-induced damage in animal models:
- Model Used: Testosterone-induced benign prostatic hyperplasia (BPH) in Wistar rats.
- Findings: The compound demonstrated significant antioxidant activity, mitigating oxidative stress markers and improving overall health parameters in treated rats .
Cosmetic and Dermatological Applications
Due to its antimicrobial properties and ability to stabilize formulations, this compound is increasingly utilized in cosmetic products:
- Functions: Acts as a masking agent and aroma component while providing anti-inflammatory effects.
- Applications: Effective against specific pathogenic germs in skin-care formulations, enhancing product stability and safety .
Case Studies and Comparative Research
Several studies have documented the effectiveness of this compound across various applications:
- Antiproliferative Effects: In vitro studies showed that conjugated forms of this compound were significantly more effective against cancer cell lines than their unmodified counterparts.
- Toxicity Assessments: Comparative toxicity studies indicated that while the compound effectively inhibited cancer cell proliferation, it exhibited low toxicity towards normal fibroblast cells (BALB/3T3), suggesting a favorable therapeutic index .
Properties
IUPAC Name |
4-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYHEAKUIGZSGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52509-81-6 (potassium), 536-45-8 (sodium), 73424-02-9 (copper+2), 536-45-8 (sodium anisate salt/solvate) | |
Record name | p-Anisic acid | |
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DSSTOX Substance ID |
DTXSID4059205 | |
Record name | 4-Anisic acid | |
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Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS], Solid, white crystals with practically no odour | |
Record name | p-Anisic acid | |
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Record name | 4-Methoxybenzoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Solubility |
0.53 mg/mL at 37 °C, soluble in boiling water, organic solvents, freely soluble (in ethanol) | |
Record name | P-Anisic Acid | |
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Record name | 4-Methoxybenzoic acid | |
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Vapor Pressure |
0.0015 [mmHg] | |
Record name | p-Anisic acid | |
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CAS No. |
100-09-4, 1335-08-6 | |
Record name | 4-Methoxybenzoic acid | |
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Record name | P-Anisic Acid | |
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Record name | Benzoic acid, 4-methoxy- | |
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Record name | p-anisic acid | |
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Melting Point |
185 °C | |
Record name | P-Anisic Acid | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Methoxybenzoic acid?
A1: The molecular formula of this compound is C8H8O3 and its molecular weight is 152.15 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Common spectroscopic techniques employed for characterization include:
- Nuclear Magnetic Resonance (NMR): Both 1D and 2D NMR experiments are used to determine the structure and configuration. []
- Infrared Spectroscopy (IR): Provides information about functional groups present in the molecule. [, , ]
- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound. [, , ]
- Ultraviolet-Visible Spectroscopy (UV-Vis): Provides information about the electronic transitions within the molecule, often used for identification and quantification. [, , ]
Q3: Does this compound exhibit any biological activity?
A3: Yes, this compound has demonstrated various biological activities, including:
- Growth Inhibitory Activity: It inhibits lettuce seedling growth by affecting both root and shoot elongation. []
- Nematocidal Activity: It shows potential for controlling Meloidogyne species, particularly in ester form, by disrupting their host-finding process. [, ]
- Antileishmanial Activity: Certain derivatives, like the ester formed with 3,5-bis(3-methyl-2-butenyl)-4-methoxybenzoic acid, exhibit antileishmanial activity. []
- Antioxidant Activity: Studies suggest potential antioxidant properties, particularly when found in extracts of certain plants like Lepidagathis keralensis. []
Q4: Are there any known applications of this compound in pharmaceuticals?
A4: While not a direct pharmaceutical itself, this compound serves as a key building block for synthesizing various pharmaceutical compounds and acts as a metabolite of certain drugs:
- Phytoalexin Analogue Synthesis: Used in synthesizing Dianthalexin and Dianthramide A, compounds with potential therapeutic applications. []
- Verproside Metabolite: Identified as a metabolite of Verproside, a drug with anti-inflammatory and other beneficial properties. []
Q5: How does the position of the methoxy group affect the reactivity of methoxybenzoic acids?
A5: The position of the methoxy group significantly influences the reactivity of methoxybenzoic acids in reactions like O-demethylation. Studies show that:
- Eubacterium limosum and Acetobacterium woodii preferentially demethylate 3-methoxybenzoic acid, while exhibiting slower rates or no activity with this compound. [, ]
Q6: What is the role of this compound as a ligand in coordination chemistry?
A6: this compound can act as a ligand in coordination complexes:
- It coordinates with metal ions like copper(II) through its carboxylate group, forming coordination polymers with potential applications in desulfurization processes. []
- It can also coordinate with lanthanide ions like europium(III), forming luminescent complexes with potential applications in materials science. []
Q7: What is the role of this compound in material science?
A7: this compound has shown promise in material science applications:
- Poly(vinyl chloride) (PVC) Photostabilizer: Organotin complexes containing this compound can act as PVC photostabilizers, enhancing the material's resistance to degradation caused by UV radiation. []
Q8: Does this compound form co-crystals, and what are their properties?
A8: Yes, this compound forms co-crystals:
- Co-crystals with isonicotinamide exhibit a temperature-induced first-order displacive phase transition, making them of interest for studying solid-state transformations. []
- Co-crystals with 2,4-diamino-6-phenyl-1,3,5-triazine showcase distinct hydrogen-bonded assemblies and stacking interactions, offering insights into crystal engineering. []
Q9: What analytical techniques are used to quantify this compound?
A9: Various analytical methods are employed for quantification, including:
- High-Performance Liquid Chromatography (HPLC): Often used for separating, identifying, and quantifying this compound in complex mixtures. [, , ]
- Micellar Electrokinetic Chromatography (MEKC): A separation technique used to determine this compound in plant extracts and pharmaceutical preparations. []
- Gas Chromatography-Mass Spectrometry (GC-MS): Utilized for identifying and quantifying this compound in plant extracts and studying its thermal decomposition products. [, , ]
Q10: Are there any environmental concerns associated with this compound?
A10: While considered less toxic than other benzoic acid derivatives, its environmental impact requires further investigation. Some research suggests:
- This compound derivatives can be recalcitrant substrates for soil microorganisms, potentially affecting soil health and requiring efficient bioremediation strategies. []
Q11: What are some other areas of research involving this compound?
A11: Further research on this compound focuses on:
- Structure-Activity Relationship (SAR) Studies: Exploring the impact of structural modifications on its biological activity, potency, and selectivity, particularly for developing novel pharmaceuticals and pesticides. [, ]
- Computational Chemistry and Modeling: Utilizing simulations and calculations to understand its interactions with biological targets and predict its properties, aiding in drug design and material development. [, ]
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